molecular formula C15H16N2O3S B2703308 Ethyl 2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)acetate CAS No. 476211-52-6

Ethyl 2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)acetate

Cat. No.: B2703308
CAS No.: 476211-52-6
M. Wt: 304.36
InChI Key: MPKIZFITFCUNET-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)acetate is a heterocyclic compound with the molecular formula C15H16N2O3S and a molecular weight of 304.36 g/mol. This compound is known for its utility in research and development, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)acetate typically involves the reaction of 4-(4-methoxyphenyl)pyrimidine-2-thiol with ethyl bromoacetate under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)acetate is utilized in several scientific research areas:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its neuroprotective and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)acetate involves its interaction with various molecular targets. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum (ER) stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methoxyphenylacetate: Similar in structure but lacks the pyrimidine ring.

    4-(4-methoxyphenyl)pyrimidine-2-thiol: Precursor in the synthesis of Ethyl 2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)acetate.

    2-thio-containing pyrimidines: Share the pyrimidine-thiol structure and exhibit similar biological activities.

Uniqueness

This compound is unique due to its combination of the pyrimidine ring and the thioester functional group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-3-20-14(18)10-21-15-16-9-8-13(17-15)11-4-6-12(19-2)7-5-11/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKIZFITFCUNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=CC(=N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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